1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

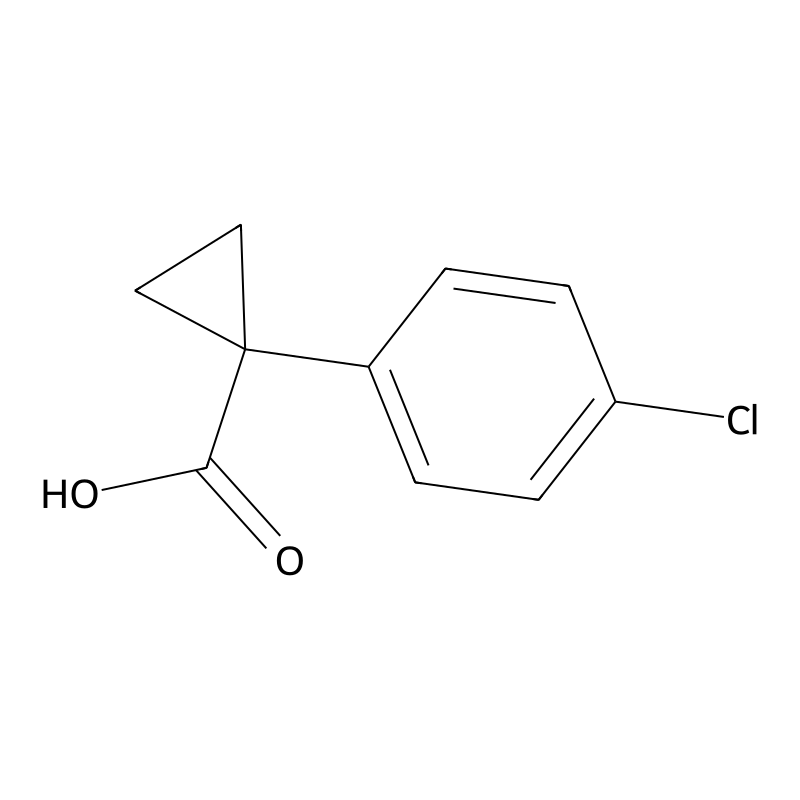

1-(4-Chlorophenyl)cyclopropanecarboxylic acid has the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a para-chlorophenyl group. The compound appears as a white to almost white solid and has a melting point ranging from 152 °C to 156 °C .

Currently, there is no reported information on the specific mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid in any biological system.

- Corrosivity: The carboxylic acid group can be irritating to skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Unknown toxicity: Since detailed information is unavailable, it should be handled with care, following standard laboratory practices for unknown organic compounds.

Medicinal Chemistry

Cyclopropane rings are present in many biologically active molecules, including some pharmaceuticals []. Research in this field might involve studying how 1-Cl-CPCA interacts with biological systems or if it can be modified to create new drug candidates.Material Science

Carboxylic acids are useful building blocks for creating new materials with specific properties []. Studies could explore incorporating 1-Cl-CPCA into polymers or other materials to investigate its impact on characteristics like strength or conductivity.Organic Chemistry

The synthesis and properties of novel organic molecules are fundamental areas of research in organic chemistry []. Scientists might study methods for synthesizing 1-Cl-CPCA or explore its reactivity with other molecules.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The chlorophenyl group can be replaced by nucleophiles in specific reaction conditions .

Research indicates that 1-(4-Chlorophenyl)cyclopropanecarboxylic acid exhibits biological activity relevant to medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as part of various drug development projects targeting different biological pathways. Its derivatives have shown promise in inhibiting certain cellular processes involved in diseases .

Several synthetic routes have been developed for the preparation of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid:

- Cyclopropanation Reactions: Utilizing cyclopropanation techniques involving diazo compounds or other reagents.

- Direct Carboxylation: Starting from cyclopropane derivatives and subjecting them to carboxylation reactions.

- Functional Group Transformations: Modifying existing compounds through various organic synthesis techniques to introduce the cyclopropane structure .

1-(4-Chlorophenyl)cyclopropanecarboxylic acid finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in agrochemicals due to its biological properties.

- Research: Used in studies exploring cyclopropane derivatives and their effects on biological systems .

Studies on the interactions of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid with various biological molecules have shown that it can bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding its pharmacokinetic properties and therapeutic potential .

1-(4-Chlorophenyl)cyclopropanecarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 0.96 | Similar structure with a different position of chlorine. |

| 2-(3-Chlorophenyl)cyclopropanecarboxylic acid | 0.94 | Variation in chlorophenyl position affects properties. |

| 4-Chloro-alpha-methylphenylacetic acid | 0.94 | Different acetic acid derivative with potential similar activity. |

| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 0.92 | Variation in chlorophenyl position may influence bioactivity. |

| 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | 0.92 | Hydroxyl group introduces different reactivity patterns. |

The uniqueness of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid lies in its specific arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant